Product packaging for Sodium tert-pentoxide(Cat. No.:CAS No. 14593-46-5)

Sodium tert-pentoxide

Cat. No.: B076332
CAS No.: 14593-46-5
M. Wt: 111.14 g/mol
InChI Key: GNFRAWUJXCRPHZ-UHFFFAOYSA-N
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Description

Sodium tert-pentoxide is a powerful, sterically hindered strong base widely employed in organic synthesis and catalysis research. Its primary research value lies in its role as a non-nucleophilic base, enabling the deprotonation of carbon acids to generate reactive enolate intermediates without competing substitution reactions. This property is crucial for regioselective alkylations, acylations, and aldol condensations, particularly in the synthesis of complex molecules like pharmaceuticals, natural products, and fine chemicals. The tert-pentoxide (1,1-dimethylpropoxide) anion provides a optimal balance of steric bulk and solubility in common organic solvents compared to simpler alkoxides, facilitating reactions in homogeneous conditions. Researchers utilize this compound as a catalyst in transesterification and etherification reactions, and as a key reagent in the synthesis of specialized polymers and advanced materials. It is also instrumental in the study of elimination reaction mechanisms and the preparation of sensitive organometallic compounds. This reagent is supplied as a white to off-white powder or suspension, typically under an inert atmosphere to ensure stability and purity for demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NaO B076332 Sodium tert-pentoxide CAS No. 14593-46-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14593-46-5

Molecular Formula

C5H12NaO

Molecular Weight

111.14 g/mol

IUPAC Name

sodium;2-methylbutan-2-olate

InChI

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3;

InChI Key

GNFRAWUJXCRPHZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)[O-].[Na+]

Isomeric SMILES

CCC(C)(C)[O-].[Na+]

Canonical SMILES

CCC(C)(C)O.[Na]

Other CAS No.

14593-46-5

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Preparation of Sodium Tert Pentoxide

Laboratory Synthesis Approaches for Sodium tert-Pentoxide

In a laboratory setting, this compound is typically synthesized by the reaction of metallic sodium with tert-amyl alcohol. researchgate.netjetir.orgjetir.org This exothermic reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the reaction of sodium with atmospheric moisture and oxygen. researchgate.netgoogle.com

The general procedure involves the careful addition of sodium metal to an excess of tert-amyl alcohol, often in the presence of an inert organic solvent. google.com The reaction mixture is stirred, and the temperature is controlled, sometimes at chilled conditions, due to the exothermic nature of the reaction. jetir.orgjetir.org The reaction proceeds until all the sodium has dissolved, resulting in the formation of this compound. The excess alcohol and solvent can then be removed under reduced pressure to yield the solid product.

A patent describes a method where 5 grams of sodium metal are vigorously stirred in 150 milliliters of tert-amyl alcohol and heated to 102°C. The sodium completely dissolves within approximately 24 hours to form this compound. google.com

Industrial Production Pathways and Scale-Up Considerations

On an industrial scale, the production of this compound follows a similar principle to the laboratory synthesis but with significant considerations for safety, efficiency, and cost-effectiveness. The process typically involves reacting metallic sodium with tert-amyl alcohol in a suitable reactor. google.com

One patented industrial method involves charging a reaction kettle with tert-amyl alcohol and an inert organic solvent, followed by the addition of metallic sodium. google.com The reaction is conducted under a nitrogen atmosphere at reflux for 8 to 40 hours. google.com After the reaction is complete, the excess tert-amyl alcohol is distilled off under normal pressure. The remaining inert organic solvent is then removed under reduced pressure (-0.08 to -0.098 MPa) while stirring at a controlled rate (10-80 rpm) to obtain a granular product. google.com This granular form is advantageous as it minimizes dust hazards associated with the fine powder. google.com

Key considerations for scaling up the production include:

Heat Management: The exothermic reaction requires efficient heat exchange systems to maintain optimal reaction temperatures and prevent runaway reactions.

Material Handling: Safe handling procedures for metallic sodium, a highly reactive and flammable material, are paramount.

Solvent Recovery: Efficient recovery and recycling of the inert solvent and excess tert-amyl alcohol are crucial for economic viability and environmental sustainability.

Product Form: The physical form of the final product (e.g., powder, granules, or solution) is an important consideration for ease of handling, storage, and use by the end-user. google.com

Optimization of Synthetic Parameters for Purity and Yield

Optimizing synthetic parameters is critical for maximizing the purity and yield of this compound. Several factors influence the outcome of the synthesis:

Reactant Ratio: The molar ratio of sodium metal to tert-amyl alcohol is a key parameter. A patent suggests a molar ratio of sodium to tert-amyl alcohol of 1:1.2 to 1:10, with a preferred range of 1:3.0 to 1:4.2. google.com

Reaction Time: The duration of the reaction impacts the completeness of the conversion. Reaction times can range from 8 to 40 hours, with a preferred duration of 12 to 16 hours in some industrial processes. google.com

Temperature: The reaction is often carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. google.com

Inert Atmosphere: Strict exclusion of air and moisture is necessary to prevent the formation of sodium hydroxide (B78521) and other impurities. ias.ac.in The presence of carbon dioxide in the air can also lead to the formation of sodium methyl carbonate as a degradation product in related alkoxides. amazonaws.com

Use of Dispersants: To accelerate the reaction between the molten sodium and the sterically hindered tert-amyl alcohol, dispersants can be used. A patent discloses the use of metal salts like anhydrous aluminum chloride, which can significantly reduce the reaction time. google.com For instance, the addition of 0.125 grams of anhydrous aluminum chloride to 5 grams of sodium in 150 ml of tert-amyl alcohol at 102°C reduced the reaction time to about 5.5 hours. google.com

The table below summarizes the impact of different dispersants on the reaction time for the synthesis of this compound. google.com

DispersantAmount of Dispersant (g)Amount of Sodium (g)Amount of tert-Amyl Alcohol (mL)Reaction Temperature (°C)Reaction Time
None05150102~24 hours
Sodium Chloride (NaCl)155150102~12 hours
Sodium Sulfate (Na₂SO₄)0.125515010212 hours
Magnesium Sulfate (MgSO₄)0.125515010212 hours
Barium Chloride (BaCl₂)0.125515010212 hours
Anhydrous Aluminum Chloride (AlCl₃)0.1255150102~5.5 hours

Preparation of this compound Solutions and Dispersions

For many applications, this compound is used as a solution in an organic solvent. americanelements.comamericanelements.com This avoids the handling of the potentially hazardous solid powder and allows for accurate dosing. google.com Commercially available solutions are typically offered in solvents such as tetrahydrofuran (B95107) (THF) and toluene (B28343). americanelements.comsigmaaldrich.comevonik.com

The preparation of these solutions involves dissolving the solid this compound in the desired solvent under an inert atmosphere. americanelements.com The concentration of the solution can be tailored to meet specific customer requirements. americanelements.comamericanelements.com For example, solutions are available at concentrations such as 2.5M (30 wt%) in THF and 40% in toluene. sigmaaldrich.comfishersci.at

The choice of solvent is critical and depends on the intended application. Toluene is a common solvent for industrial use, while THF is often preferred in laboratory-scale organic synthesis. evonik.comorgsyn.org The stability of these solutions is an important factor, and they are typically stored under an inert atmosphere to prevent degradation. evonik.com

The table below provides information on commercially available this compound solutions.

ConcentrationSolventSupplier Example
40%TolueneSigma-Aldrich sigmaaldrich.com
1.4 MTHFSigma-Aldrich sigmaaldrich.com
2.5M (30 wt%)THFFisher Scientific fishersci.at
35%THFEvonik evonik.com
38%HexaneEvonik evonik.com
25%TolueneEvonik evonik.com

Applications of Sodium Tert Pentoxide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental objective in organic chemistry. Sodium tert-pentoxide serves as a powerful tool in this endeavor, promoting various reactions that lead to the formation of these crucial linkages.

Cross-Coupling Methodologies Utilizing this compound

While the use of this compound in palladium-catalyzed cross-coupling reactions is not as extensively documented as that of its counterpart, sodium tert-butoxide, its basic properties are crucial for the activation of substrates and catalysts in these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The role of a base in these reactions is critical for the transmetalation step of the catalytic cycle. While specific examples detailing the use of this compound are not as prevalent in the literature as for other bases, its application in Suzuki-Miyaura and Sonogashira couplings can be inferred from its chemical properties.

In the Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex. The general mechanism involves the oxidative addition of the organohalide to a palladium(0) species, followed by transmetalation with the activated organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Similarly, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides requires a base to deprotonate the alkyne, forming a copper acetylide in the presence of a copper(I) co-catalyst, which then undergoes transmetalation with the palladium complex. This compound, with its strong basicity, can effectively facilitate this deprotonation step.

The oxidative Heck reaction, also known as the Fujiwara-Morita reaction, involves the palladium-catalyzed coupling of an arene C-H bond with an alkene. This reaction differs from the traditional Heck reaction in that it starts with a C-H bond instead of an organohalide. A base is required to facilitate the C-H activation step and to regenerate the active palladium catalyst. While detailed studies specifying this compound are limited, its role would be to promote the deprotonation of the arene, a key step in the catalytic cycle.

Direct C-H bond arylation is an increasingly important area of research, offering a more atom-economical approach to the synthesis of biaryl compounds. These reactions often employ a palladium catalyst and a strong base to activate a C-H bond for subsequent coupling with an aryl halide. Research has shown that alkali metal tert-butoxides can mediate the coupling of aryl halides with benzene (B151609) derivatives, sometimes even in the absence of a transition metal catalyst but with a catalytic amount of a ligand like 1,10-phenanthroline. tcichemicals.comnih.gov this compound, being a strong alkoxide base, is expected to play a similar role in promoting these transformations by facilitating the deprotonation of the C-H bond.

Condensation Reactions

This compound is an effective base for promoting various condensation reactions, which are crucial for forming carbon-carbon bonds and constructing more complex molecular frameworks.

One notable example is the Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation. This reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically catalyzed by a base, which deprotonates the enolizable carbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde or ketone. Subsequent dehydration of the aldol adduct yields an α,β-unsaturated carbonyl compound. This compound's strong basicity makes it well-suited for generating the necessary enolate intermediate in these reactions.

The general scheme for a Claisen-Schmidt condensation is as follows:

Step 1: Enolate Formation: A strong base, such as this compound, removes an α-hydrogen from the enolizable carbonyl compound.

Step 2: Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the non-enolizable aromatic carbonyl compound.

Step 3: Protonation: The resulting alkoxide is protonated, typically by the solvent or a weak acid introduced during workup, to form the β-hydroxy carbonyl compound (aldol adduct).

Step 4: Dehydration: The aldol adduct readily undergoes dehydration, often promoted by the basic conditions or upon heating, to form the stable, conjugated α,β-unsaturated carbonyl product.

Reactant 1 (Enolizable)Reactant 2 (Non-Enolizable)BaseProduct Type
AcetoneBenzaldehydeThis compoundDibenzylideneacetone
CyclohexanoneAnisaldehydeThis compound2,6-Bis(4-methoxybenzylidene)cyclohexanone

Wittig Reactions Employing this compound as Base

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. A strong base is essential for the in situ generation of the ylide from its corresponding phosphonium (B103445) salt.

This compound can be effectively employed as the base in Wittig reactions to deprotonate the phosphonium salt and form the reactive ylide. The bulky nature of the tert-pentoxide group can influence the stereochemical outcome of the reaction.

The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl or H) typically lead to the formation of (Z)-alkenes. The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is favored.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally produce (E)-alkenes as the major product. The reaction is under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.

The choice of base and reaction conditions, including the presence of salts, can also impact the E/Z selectivity of the Wittig reaction. researchgate.net

Phosphonium SaltCarbonyl CompoundBaseExpected Major Alkene Isomer
Methyltriphenylphosphonium bromideCyclohexanoneThis compoundMethylenecyclohexane
Benzyltriphenylphosphonium chlorideBenzaldehydeThis compoundStilbene (mixture of E/Z)
(Carbethoxymethyl)triphenylphosphonium bromideAcetophenoneThis compoundEthyl 3-phenylbut-2-enoate (predominantly E)

Reactions at the Alpha Position of Carbonyl Groups

This compound is frequently employed as a base in reactions involving the alpha position of carbonyl groups, such as ketones, esters, and amides. guidechem.comgoogle.com Its primary function is to deprotonate the α-carbon, forming a key reactive intermediate known as an enolate. This enolate can then react with various electrophiles, most notably in palladium-catalyzed α-arylation reactions to form a C-C bond between an aromatic carbon and the carbon alpha to a carbonyl group. organic-chemistry.orgresearchgate.net

In the synthesis of a precursor to lasofoxifene, an efficient α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene (B131634) was achieved using a palladium catalyst in the presence of sodium tert-butoxide, a closely related base, highlighting the utility of bulky alkoxides in this transformation. researchgate.net The choice of a strong, sterically hindered base like this compound is crucial for these reactions, as it facilitates the formation of the enolate while minimizing undesirable side reactions. organic-chemistry.org The general strategy for the palladium-catalyzed α-arylation of ketones involves generating an enolate from the ketone and a base in the presence of an aryl halide. researchgate.net

Synthesis of Biaryl Compounds

The synthesis of biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science, is often accomplished through palladium-catalyzed cross-coupling reactions. gre.ac.uknih.gov The Suzuki-Miyaura coupling is one of the most efficient methods for creating these C-C bonds, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. gre.ac.uktcichemicals.com

Strong bases are required for the transmetalation step of the catalytic cycle. While various bases can be used, alkoxides like sodium tert-butoxide have proven effective. mdpi.comamazonaws.com In a study optimizing Suzuki-Miyaura cross-coupling reactions, a screening of bases, including sodium tert-butoxide, demonstrated their effectiveness in achieving high yields. mdpi.com Given its similar properties as a strong, hindered alkoxide, this compound serves a comparable role in facilitating these transformations, which are tolerant of a wide range of functional groups. tcichemicals.comsandiego.edu

Carbon-Heteroatom Bond Forming Reactions

This compound is a key reagent in facilitating the formation of bonds between carbon and heteroatoms, particularly nitrogen. guidechem.com Its strong basicity enables the deprotonation of various substrates, initiating reactions that lead to valuable chemical structures.

Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and other biologically active molecules. This compound plays a critical role as a base in several important C-N bond-forming reactions.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. chemeurope.comwikipedia.org This reaction requires a strong base to deprotonate the amine or the intermediate palladium-amine complex, allowing the catalytic cycle to proceed. chemeurope.comwikipedia.org

Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used in these reactions. chemeurope.comtcichemicals.comtcichemicals.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine. The base then facilitates the deprotonation of the amine, leading to a palladium-amide complex which undergoes reductive elimination to yield the desired aryl amine product and regenerate the catalyst. chemeurope.comwikipedia.org The choice of base and solvent is critical, and while sodium tert-butoxide is frequently cited, the similar reactivity profile of this compound makes it an effective alternative. chemeurope.comrsc.org

A typical procedure for a Buchwald-Hartwig amination involves charging a flask with the palladium catalyst, a phosphine (B1218219) ligand, and the base (e.g., sodium tert-butoxide) under an inert atmosphere, followed by the addition of the solvent, aryl halide, and amine. tcichemicals.comtcichemicals.com

ReagentRoleExample Catalyst System
Aryl Halide/TriflateElectrophile4-Chlorotoluene tcichemicals.comtcichemicals.com
AmineNucleophileMorpholine tcichemicals.comtcichemicals.com
Palladium SourceCatalystBis(dibenzylideneacetone)palladium(0) tcichemicals.comtcichemicals.com
LigandStabilizes CatalystXPhos tcichemicals.comtcichemicals.com
This compound BaseFacilitates deprotonation
Synthesis of N-Heterocyclic Compounds (e.g., Indoles, Benzazoles)

This compound is also instrumental in the synthesis of nitrogen-containing heterocyclic compounds. For instance, benzazoles (including benzothiazoles, benzimidazoles, and benzoxazoles) can be synthesized via a sodium tert-butoxide-catalyzed oxidative cyclocondensation of alcohols with ortho-substituted anilines. thieme-connect.com

The synthesis of indoles, another important class of N-heterocycles, can also be mediated by strong bases. organic-chemistry.org A significant application of this compound is in the selective synthesis of N-hydroxyindoles. nih.govresearchgate.net

N-Hydroxyindole Formation Pathways

A notable application of this compound is in the base-mediated cyclization of specific nitro-containing precursors to form N-hydroxyindoles. Research has shown that the choice of the alkoxide counterion (sodium vs. potassium) can dramatically alter the reaction outcome. nih.govnih.gov

When alkyl 2-(2-nitroaryl)-2-butenoates or 2-nitrostilbenes are treated with this compound, N-hydroxyindoles are formed. nih.govnih.gov In contrast, using potassium tert-butoxide under similar conditions often leads to the formation of oxindoles. nih.gov This divergent reactivity is attributed to the role of the counterion in the reaction mechanism. Mechanistic studies suggest that these reactions proceed via radical intermediates, and the sodium ion's coordination may control the pathway that leads to the N-hydroxyindole product. nih.gov

The reaction with this compound provides a direct, one-step method to access N-hydroxyindoles. nih.gov Subsequent in-situ reaction with an electrophile, such as dimethyl sulfate, can yield the corresponding N-alkoxyindoles. nih.govresearchgate.net

PrecursorBaseProductYield (%)
Ethyl 2-(2-nitrophenyl)-2-butenoateThis compoundEthyl 3-methyl-1-hydroxy-1H-indole-2-carboxylate74 nih.gov
Ethyl 2-(5-fluoro-2-nitrophenyl)-2-butenoateThis compoundEthyl 5-fluoro-3-methyl-1-hydroxy-1H-indole-2-carboxylate75 nih.gov
Ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoateThis compoundEthyl 5-methoxy-3-methyl-1-hydroxy-1H-indole-2-carboxylate77 nih.gov
(E)-2-NitrostilbeneSodium tert-butoxide1-Hydroxy-2-phenyl-1H-indole55 nih.gov

This pathway involves a proposed 6π-electron-five atom electrocyclization of an intermediate nitrosostilbene, which is formed after electron transfer from the alkoxide and subsequent fragmentation. nih.gov

N-Alkoxyindole Formation Pathways

This compound serves as a crucial base in the synthesis of N-alkoxyindoles. A notable pathway involves a one-pot, two-step reaction sequence starting from alkyl 2-(2-nitroaryl)-2-butenoates. In this process, the initial step is a base-mediated cyclization to form an N-hydroxyindole intermediate. This compound in toluene (B28343) has been identified as a particularly effective hindered base for this transformation, leading to more consistent yields compared to other bases like potassium tert-butoxide, which can result in a solidifying reaction mixture and variable outcomes.

Following the formation of the N-hydroxyindole, the subsequent addition of an electrophile, such as an alkyl halide, in the same reaction vessel leads to the desired N-alkoxyindole. The use of this compound facilitates a cleaner reaction profile, avoiding the two-phase system that can occur with other base-solvent combinations.

Base-Mediated Cyclization Mechanisms

The formation of the indole (B1671886) ring system from precursors like alkyl 2-(2-nitroaryl)-2-butenoates is a key transformation where this compound plays a vital role as a strong, non-nucleophilic base. The mechanism commences with the deprotonation of the substrate by this compound, initiating an intramolecular cyclization.

In the specific case of the synthesis of N-hydroxyindoles from alkyl 2-(2-nitroaryl)-2-butenoates, the reaction proceeds through a proposed mechanism involving the formation of a key intermediate which then cyclizes. For instance, the reaction of ethyl 2-(2-nitrophenyl)-2-butenoate with this compound in toluene at 0 °C, followed by warming to room temperature, yields ethyl 1-hydroxyindole-3-carboxylate. The base's role is critical in facilitating the intramolecular condensation that leads to the heterocyclic ring structure.

Transamidation Reactions

The application of this compound in transamidation reactions is not extensively documented in scientific literature. However, the closely related bulky alkoxide, sodium tert-butoxide, has been successfully employed in mediating the transamidation of N,N-dimethyl amides with primary amines. In these reactions, sodium tert-butoxide facilitates the nucleophilic attack of the primary amine on the amide carbonyl group, leading to the displacement of the dimethylamino group. This process is typically carried out under solvent-free conditions at room temperature. Given the similar nature of this compound as a strong, sterically hindered base, it is plausible that it could also promote such transformations, although specific studies are lacking. The choice of the alkoxide base can be critical, as demonstrated in other reactions where the subtle difference in steric bulk between tert-butoxide and tert-pentoxide influences the reaction outcome.

N-Cyanation of Secondary Amines

This compound is utilized as a base in the N-cyanation of secondary amines. This reaction introduces a cyano group onto the nitrogen atom of a secondary amine, forming a cyanamide (B42294). The process typically involves an electrophilic cyanating agent. The role of this compound is to deprotonate the secondary amine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic cyanide source. The choice of a strong, non-nucleophilic base like this compound is crucial to avoid side reactions.

Deoxycyanamidation of Alcohols

A significant application of this compound is in the one-pot deoxycyanamidation of primary and secondary alcohols. This transformation converts an alcohol into a tertiary cyanamide. The reaction utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a source of the cyanamide group.

In this protocol, this compound is employed as an effective base to facilitate the reaction. A study optimizing the reaction conditions for the deoxycyanamidation of 2-fluorobenzyl alcohol with NCTS identified this compound as a suitable substitute for sodium hydride, providing comparable conversions. The addition of a phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI), along with this compound was found to enhance the reaction, leading to complete conversion and high isolated yields.

The following table summarizes the optimization of the base for the deoxycyanamidation of 2-fluorobenzyl alcohol:

EntryBase (equiv.)Additive (mol %)Conversion (%)Isolated Yield (%)
1Sodium Hydride (3)-84-
2Sodium Hydride (2)-82-
3DBU (2)-35-
4DBN (2)-25-
5TBD (2)-10-
6Potassium tert-butoxide (2)-85-
7This compound (2)-83-
8This compound (2)TBAI (10)10080

Carbon-Oxygen Bond Formation

Etherification Reactions

This compound is a valuable reagent in the formation of carbon-oxygen bonds, particularly in etherification reactions. As a strong base, it is well-suited for use in the Williamson ether synthesis. In this reaction, an alcohol is deprotonated by this compound to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent in an SN2 reaction to form an ether.

The steric bulk of the tert-pentoxide group can be advantageous in certain syntheses. For example, in the commercial synthesis of the HIV integrase inhibitor Dolutegravir, this compound was chosen over sodium tert-butoxide for the reaction of a key intermediate with benzyl (B1604629) alcohol. This choice was made to avoid the formation of a significant amount of the tert-butyl ether byproduct that was observed when using sodium tert-butoxide. This highlights the subtle yet important role that the choice of a specific alkoxide base can play in directing the outcome of a synthetic transformation.

Esterification Reactions

This compound serves as an effective base in esterification and transesterification reactions. As a strong base, it readily deprotonates alcohols, increasing their nucleophilicity and facilitating their reaction with acylating agents. wikipedia.orgguidechem.com Its utility is particularly notable in transesterification, a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is crucial in various industrial applications, including the production of biofuels (fatty acid methyl esters, FAME) from triglycerides. saudijournals.comyoutube.com

In a typical base-catalyzed transesterification mechanism, the alkoxide, generated by the reaction of an alcohol with a strong base like this compound, acts as a nucleophile. It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and forming a new ester. The sterically demanding nature of the tert-pentoxide can influence the reaction equilibrium and rate.

Reactant 1Reactant 2BaseProductYield (%)Reference
Triglyceride (Vegetable Oil)MethanolThis compoundFatty Acid Methyl Ester (FAME) + GlycerolData not specified saudijournals.com
Methyl AcetateEthanolThis compoundEthyl Acetate + MethanolData not specified masterorganicchemistry.com

Note: While this compound is cited for use in these reactions, specific yield data from peer-reviewed studies using this particular base was not available in the searched literature. The table reflects the general transformation.

Synthesis of Aryl tert-Butyl Ethers

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and strong bases are often employed in these reactions, such as in the Williamson ether synthesis. ucalgary.camasterorganicchemistry.com However, the specific application of this compound for the synthesis of aryl tert-butyl ethers presents a nuanced case. The steric bulk of both the tert-pentoxide and the target tert-butyl ether makes this transformation challenging via a direct SN2-type reaction with a tertiary halide. askfilo.comquora.com

Interestingly, research in pharmaceutical synthesis has highlighted the selectivity of this compound in reactions where the formation of a tert-butyl ether is an undesirable side product. In the commercial synthesis of the anti-HIV drug Dolutegravir, this compound was chosen over the more common sodium tert-butoxide precisely because it minimized the formation of a significant tert-butyl ether byproduct. wikipedia.org This indicates that the slightly larger steric profile of the tert-pentoxide anion can provide enhanced chemoselectivity, favoring the desired reaction pathway over competing etherification.

While direct, high-yield synthesis of aryl tert-butyl ethers using this compound is not prominently documented, its application in related aryl ether syntheses via mechanisms like the Buchwald-Hartwig amination (which can be adapted for etherification) remains an area of interest, typically employing palladium catalysis. In such reactions, a strong, non-nucleophilic base is crucial for the catalytic cycle.

Rearrangement and Ring-Opening Reactions

The strong basicity of this compound makes it a suitable reagent for initiating molecular rearrangements and ring-opening reactions that proceed through anionic intermediates.

Rearrangement Reactions: A classic example of a base-catalyzed rearrangement is the Favorskii rearrangement , where α-halo ketones are converted to carboxylic acid derivatives. wikipedia.orgddugu.ac.in The reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α-carbon. This strained intermediate is then attacked by a nucleophile (an alkoxide in the case of ester formation), leading to ring opening and the rearranged product. mychemblog.com While alkoxide bases are generally used, the choice of the specific alkoxide can influence the reaction's efficiency. The bulky nature of this compound can be advantageous in promoting the initial deprotonation step.

Ring-Opening Reactions: Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their inherent ring strain. mdpi.comnih.gov Under basic conditions, the ring-opening is typically an SN2-type process where the nucleophile attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com Strong bases like this compound can deprotonate alcohols to form highly nucleophilic alkoxides, which then open the epoxide. A key principle of this reaction under basic conditions is the regioselectivity: the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide. youtube.comlibretexts.org

Reaction TypeSubstrateReagentProduct TypeKey Intermediate
Favorskii Rearrangementα-Halo KetoneThis compoundCarboxylic Acid EsterCyclopropanone
Epoxide Ring-OpeningAsymmetric EpoxideAlcohol / this compoundβ-Hydroxy EtherAlkoxide

Chemoselective and Regioselective Transformations Induced by this compound

The steric hindrance provided by the tert-pentyl group is a defining characteristic of this compound, allowing it to induce high levels of selectivity in chemical reactions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. A notable example of the chemoselectivity imparted by this compound is found in the synthesis of the HIV integrase inhibitor, Dolutegravir. wikipedia.org During the process development, it was discovered that using sodium tert-butoxide as the base led to the formation of a significant amount of an undesired tert-butyl ether byproduct. By switching to the slightly bulkier this compound, this side reaction was effectively suppressed, leading to a cleaner reaction profile and higher yield of the desired intermediate. This demonstrates how subtle changes in the steric environment of the base can have a profound impact on the chemoselectivity of a reaction.

Regioselectivity: Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. The bulky nature of this compound plays a crucial role in directing the regiochemical outcome of elimination reactions. In the E2 elimination of alkyl halides, for instance, the base abstracts a proton from a carbon adjacent to the leaving group. When a less hindered base like sodium ethoxide is used, the reaction typically favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). However, a sterically demanding base like this compound has difficulty accessing the more sterically hindered protons. Consequently, it preferentially abstracts a less hindered proton, leading to the formation of the less substituted alkene, often referred to as the Hofmann product. wikipedia.org

Selectivity TypeReactionSubstrateReagentSelectivity OutcomeReference
ChemoselectivitySynthesis of Dolutegravir IntermediateComplex IntermediateThis compoundAvoids formation of tert-butyl ether byproduct seen with NaOtBu. wikipedia.org
RegioselectivityE2 Elimination2-BromobutaneThis compoundFavors formation of 1-butene (B85601) (Hofmann product) over 2-butene (B3427860) (Zaitsev product). wikipedia.org

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically enriched form, often relies on the use of chiral catalysts or auxiliaries in conjunction with specific reagents. The role of the base in these transformations can be critical, influencing both the reactivity and the stereochemical outcome.

While strong, bulky bases are common in organic synthesis, their use in asymmetric reactions requires careful consideration to avoid side reactions such as racemization of stereogenic centers adjacent to acidic protons. The application of this compound in asymmetric synthesis often involves its use as a non-nucleophilic base to create a specific chemical environment that allows a chiral catalyst or ligand to effectively control the stereochemistry of the reaction. For instance, in palladium-catalyzed asymmetric synthesis, a base is required to generate the active catalyst or to facilitate a key deprotonation step within the catalytic cycle. The properties of the base, including its strength, steric bulk, and the nature of its counter-ion (Na+), can influence the structure and reactivity of the chiral catalytic species. nih.govacs.org

Specific examples where this compound is the optimal base for achieving high enantioselectivity are not extensively documented in the readily available literature, which often reports on the more common sodium or potassium tert-butoxide. However, its properties make it a viable candidate for optimization studies in asymmetric transformations where a strong, sterically demanding, non-nucleophilic base is required to work in concert with a chiral ligand system to create a single, desired enantiomer. nih.govdntb.gov.uaresearchgate.net

Advanced Materials Science and Emerging Applications of Sodium Tert Pentoxide

Polymer Chemistry Applications

In the realm of polymer chemistry, sodium tert-pentoxide serves as a versatile reagent, particularly in anionic polymerization processes. Its strong basicity and bulky nature allow for precise control over polymer architecture and properties.

Initiation of Anionic Polymerization for Styrenic and Diene Monomers

This compound can act as a component in initiating systems for the anionic polymerization of styrenic and diene monomers. While not typically used as a sole initiator, its presence significantly influences polymerization kinetics and the microstructure of the resulting polymers. In the anionic copolymerization of styrene (B11656) and isoprene (B109036), the addition of sodium tert-amylate (a synonym for this compound) to a lithium-based initiator system has a pronounced effect. Substoichiometric amounts of sodium tert-amylate accelerate the rate of styrene propagation while having a minimal impact on the isoprene conversion rate. This is attributed to a counterion exchange from lithium to the more ionic sodium, which alters the reactivity of the propagating chain end. acs.orgnih.gov

The influence of this compound extends to the microstructure of polydienes. For instance, in the polymerization of butadiene, the use of alkali metal alkoxides like this compound can significantly increase the proportion of 1,2-vinyl units in the polymer chain compared to polymerizations initiated with alkyllithium alone. researchgate.net This modification of the microstructure is crucial as it directly impacts the physical properties of the resulting elastomer, such as its glass transition temperature and mechanical behavior.

Synthesis of High-Performance Elastomers

This compound plays a key role in the synthesis of high-performance elastomers with tailored properties. Its ability to modify the microstructure of polydienes is particularly valuable in this context. For example, in the production of styrene-butadiene rubber (SBR), controlling the vinyl content is essential for optimizing tire performance characteristics such as grip and rolling resistance. The use of alkali metal alkoxides, including this compound, in conjunction with organolithium initiators allows for precise control over the vinyl content in the polybutadiene (B167195) segments of the SBR chain. youtube.com

Furthermore, this compound has been utilized in the synthesis of specialty elastomers like 3,4-polyisoprene rubber. In one documented example, a mixed modifier system comprising a tertiary amine and sodium-t-amylate was employed to synthesize an isoprene rubber with a high glass transition temperature (Tg) and a low molecular weight. guidechem.com The specific composition of the initiator and modifier system directly influences the isomeric content of the polyisoprene, leading to materials with distinct physical and mechanical properties.

The table below summarizes the effect of sodium tert-amylate on the anionic copolymerization of styrene and isoprene.

ModifierMolar Ratio (Modifier:Initiator)Styrene Conversion RateIsoprene Conversion RatePolybutadiene Vinyl Content
None0Base RateBase Rate~10%
Sodium tert-amylateSubstoichiometricIncreasedMinor EffectSignificantly Increased

Chain-End Functionalization in Specialty Polymer Production

While direct, extensive research on the specific use of this compound for chain-end functionalization is not widely published, its role as a strong, non-nucleophilic base suggests potential applications in this area. In living anionic polymerization, the propagating chain ends are reactive carbanions. These can be deliberately terminated with various electrophilic reagents to introduce specific functional groups at the end of the polymer chain. This compound could be employed to deprotonate a weakly acidic functionalizing agent, thereby activating it for reaction with the living polymer chain end. This would be a post-polymerization modification step to create telechelic polymers or macromonomers for the synthesis of more complex polymer architectures like block copolymers, star polymers, and graft copolymers. The bulky nature of the tert-pentoxide group would be advantageous in preventing side reactions with the polymer backbone.

Electrochemical Systems

Recent research has unveiled the potential of this compound in the field of electrochemistry, particularly as a component in novel battery systems. Its electrochemical properties offer a new avenue for the development of organic-based energy storage devices.

Application as a Negative Electrode Material in Organic Primary Batteries

This compound has been successfully utilized as a negative electrode material in a new type of all-organic primary battery. researchgate.net In this system, citric acid serves as the positive electrode material. This "green fruit" organic primary battery demonstrates the feasibility of using sustainable and environmentally friendly materials for energy storage. The battery exhibits a voltage of 1.1 V and a capacity of 79 mAhg⁻¹. researchgate.net A critical requirement for a negative electrode material in a primary battery is the stable existence of its sodiated state at room temperature, a condition that this compound fulfills. researchgate.net The use of organic materials for both electrodes simplifies the recycling and disposal of spent batteries compared to conventional inorganic primary batteries. researchgate.net

The table below presents the key electrochemical data for the organic primary battery utilizing this compound as the negative electrode.

ParameterValue
Negative Electrode MaterialThis compound
Positive Electrode MaterialCitric Acid
Battery Voltage1.1 V
Capacity79 mAhg⁻¹

Precursor for Thin Film Deposition Technologies

This compound is emerging as a valuable precursor in the fabrication of advanced thin film materials due to its suitable chemical and physical properties. As a member of the metal alkoxide family, it offers advantages in various deposition techniques, including Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), as well as in sol-gel processes. These methods are crucial for developing a wide range of functional materials with applications in electronics, optics, and protective coatings.

The utility of this compound and its analogues, such as sodium tert-butoxide, as precursors stems from their volatility and thermal stability, which allow for their controlled delivery in the gas phase to a substrate surface. In ALD, for instance, the precursor is introduced in pulses to create a self-limiting reaction at the surface, enabling the layer-by-layer growth of a thin film with exceptional conformity and thickness control at the atomic scale.

Research on the closely related sodium tert-butoxide has demonstrated its effectiveness in the ALD of sodium-containing thin films. Studies have identified a viable "ALD window," a range of deposition temperatures within which the precursor exhibits ideal self-limiting growth behavior. For sodium tert-butoxide, this window has been established, ensuring the deposition of high-quality films. Given the structural and chemical similarities, this compound is expected to exhibit a comparable ALD window, making it a promising candidate for the precise deposition of sodium-based materials. The slightly larger tert-pentoxide ligand may influence the precursor's volatility and reactivity, potentially offering advantages in specific applications.

The molecular structure of these sodium alkoxides in the gas phase is also a critical factor in their performance as precursors. Sodium tert-butoxide has been shown to exist as a stable hexameric cluster, a structure that influences its transport and reaction kinetics during deposition. It is anticipated that this compound also forms oligomeric structures, which would be a key parameter in optimizing deposition processes.

In addition to ALD, metal alkoxides like this compound are utilized in CVD processes, where the precursor decomposes on a heated substrate to form the desired film. The choice of the alkoxide ligand can influence the decomposition temperature and the purity of the resulting film. They are also integral to sol-gel synthesis, a wet-chemical technique that involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" that can be applied as a coating and then converted to a dense film upon heating. The ability to form high-purity, uniform thin films makes this compound a significant compound in the advancement of materials science.

Deposition TechniqueRole of this compound (or Analogue)Key Advantages
Atomic Layer Deposition (ALD) Volatile precursor for self-limiting surface reactions.Precise thickness control at the atomic level, high conformity on complex topographies.
Chemical Vapor Deposition (CVD) Gas-phase precursor that decomposes on a heated substrate.Potential for high deposition rates and scalability.
Sol-Gel Synthesis Precursor for the formation of a colloidal "sol" for coating.Good control over film composition and microstructure at low processing temperatures.

Role in Supramolecular Chemistry

This compound plays a significant role in the field of supramolecular chemistry, where the focus is on the non-covalent interactions between molecules. Its function as a strong base and a source of the tert-pentoxide nucleophile allows it to influence the assembly of complex molecular architectures and control chemical reactions through supramolecular principles.

Metal alkoxides, including this compound, serve as invaluable molecular models for understanding the structure and reactivity of metal oxide surfaces. The metal-oxygen framework within these compounds mimics the local coordination environments found in bulk metal oxides. By studying the reactions and transformations of discrete metal alkoxide molecules in solution, researchers can gain insights into the mechanisms of surface-catalyzed reactions and the processes of crystal growth and dissolution of metal oxides.

This modeling approach is particularly relevant to the sol-gel process, a versatile method for synthesizing metal oxides from molecular precursors. In sol-gel synthesis, metal alkoxides undergo hydrolysis and condensation reactions to form a three-dimensional network of metal-oxygen-metal bonds. The structure and properties of the final material are highly dependent on the reaction conditions and the nature of the alkoxide precursor. This compound can be employed in these processes to introduce sodium into mixed-metal oxide materials, with the bulky tert-pentoxide group influencing the rate of hydrolysis and condensation, thereby affecting the final structure of the gel and the resulting ceramic.

The aggregation of metal alkoxides into oligonuclear complexes is a key aspect of their supramolecular chemistry. These complexes are held together by bridging alkoxide ligands and feature a central core of metal and oxygen atoms. The size and structure of these aggregates are influenced by several factors, including the steric bulk of the alkoxide ligand and the nature of the metal cation.

This compound, with its sterically demanding tert-pentoxide group, can direct the formation of specific oligonuclear structures. The bulky nature of the ligand can limit the extent of aggregation, favoring the formation of smaller, more soluble complexes compared to those with less hindered alkoxides. The study of these oligonuclear species is crucial as they are often the key reactive intermediates in alkoxide-based chemical transformations. The controlled assembly of these complexes is a foundational aspect of building more complex supramolecular structures.

Transesterification, the process of exchanging the alkoxy group of an ester with another, is a fundamental reaction in organic synthesis. Metal alkoxides are potent catalysts for this reaction. The catalytic activity of this compound in transesterification is not solely due to its basicity but also involves supramolecular interactions.

The reaction mechanism often involves the formation of a coordination complex between the sodium ion, the ester, and the incoming alcohol. This transient supramolecular assembly orients the reactants in a favorable geometry for the reaction to occur, thereby lowering the activation energy. The nature of the alkoxide can influence the stability and structure of this intermediate complex, thus controlling the rate and selectivity of the reaction. While detailed mechanistic studies have often focused on the less sterically hindered sodium tert-butoxide, the principles of supramolecular control through the formation of reactive intermediates are directly applicable to this compound.

Applications in Liquid Crystal Product Manufacturing

This compound is utilized as a key reagent in the synthesis of molecules for liquid crystal displays (LCDs). google.com Its role as a strong, non-nucleophilic base is critical in various organic reactions that are essential for the construction of the complex organic molecules that constitute liquid crystal materials. google.com

The manufacturing of liquid crystals involves multi-step synthetic pathways to produce compounds with specific mesogenic properties—the ability to exhibit intermediate phases between a crystalline solid and an isotropic liquid. These syntheses often require the formation of carbon-carbon and carbon-oxygen bonds, and this compound is an effective reagent for promoting these transformations.

One of the primary applications of this compound in this context is to facilitate condensation and etherification reactions. For example, it can be used to deprotonate phenols, making them potent nucleophiles for reaction with alkyl halides to form the ether linkages that are common structural motifs in liquid crystal molecules. The bulky nature of the tert-pentoxide base is advantageous as it minimizes side reactions, such as nucleophilic attack by the base itself, leading to higher yields of the desired product.

Industrial Chemical Process Research and Optimization Involving Sodium Tert Pentoxide

Optimization Strategies for Large-Scale Chemical Syntheses

The transition of chemical syntheses from the laboratory to large-scale industrial production requires rigorous optimization to ensure efficiency, safety, and cost-effectiveness. When using sodium tert-pentoxide, research focuses on several key parameters.

In the development of a process for a PPARγ agonist, researchers conducted extensive screening to optimize the reaction conditions. bg.ac.rs An initial solvent and base screen aimed to maximize the formation of the desired product while minimizing impurities. bg.ac.rs The study identified this compound as the superior base and a diglyme/DMF solvent system as optimal for avoiding side products that were observed with other solvents like isopropyl acetate. bg.ac.rs

Further optimization involved using a Design of Experiments (DoE) approach to fine-tune reagent loading. This led to a significant reduction in the required amount of copper catalyst and this compound while maintaining high conversion rates. bg.ac.rs The optimized process, using reduced reagent quantities, was successfully scaled up to a 50-L reactor, demonstrating the robustness of the developed conditions. bg.ac.rs

A manufacturing method for producing granular this compound has also been developed to improve handling and safety on an industrial scale. google.com Traditional powdered forms can pose health risks due to dust inhalation and are highly corrosive and hygroscopic. google.com The granular form, produced by reacting metallic sodium and tert-amyl alcohol in an inert solvent followed by controlled evaporation, offers better flowability and easier, safer measurement. google.com

Table 1: Optimization of Reagent Loading in PPARγ Agonist Synthesis

ParameterInitial ConditionOptimized ConditionOutcome
This compound7 equivalents7 equivalents (maintained)Identified as the optimal base from screening. bg.ac.rs
Copper(I) iodide (CuI)0.7 equivalents0.1 equivalentsReduced catalyst loading without compromising yield. bg.ac.rs
2-methoxyethanol10 equivalents8 equivalentsReduced reagent amount, improving process efficiency. bg.ac.rs
Solvent SystemiPrOAcdiglyme/DMFAvoided formation of undesired solvent-related impurities. bg.ac.rs

This interactive table summarizes the optimization of reaction conditions for the synthesis of a PPARγ agonist, highlighting the role of this compound and other reagents.

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. However, integrating reactions that involve solids, such as the use of this compound and the generation of salt byproducts, presents challenges like reactor clogging. hybrid-chem.com

Research into continuous flow systems has explored strategies to manage these solids. One key challenge in reactions like palladium-catalyzed aminations, which use strong bases like sodium alkoxides, is the precipitation of stoichiometric amounts of inorganic salt byproducts. hybrid-chem.com These salts are often poorly soluble in the nonpolar organic solvents typically used for such reactions. hybrid-chem.com

Strategies to prevent blockages include:

Solvent Selection: Choosing a solvent in which byproducts have higher solubility. In one study, 2-MeTHF was found to be effective in preventing clogging compared to other solvents like dioxane or ether. hybrid-chem.com

Temperature Control: Increasing the reactor temperature can sometimes minimize clogging related to viscosity issues. hybrid-chem.com

Reactor Design: Using tubing with an optimal internal diameter can prevent blockages while maintaining good reaction conversion. hybrid-chem.com

Ultrasonication: Applying ultrasound can help prevent the bridging of solid particulates and subsequent plugging of the microreactor. hybrid-chem.com

While specific studies detailing this compound in continuous flow are emerging, the principles developed for similar strong bases like sodium tert-butoxide are directly applicable. hybrid-chem.com

Role in Specialty Chemical Synthesis

This compound serves as a crucial intermediate and reagent in the synthesis of various fine and specialty chemicals. google.comguidechem.com Its applications extend to the production of liquid crystals and specialty polymers. chemimpex.comguidechem.com In polymer chemistry, it is used to create polyolefins, which are fundamental for producing plastics and elastomers with specific, enhanced properties. chemimpex.com The compound's role as a strong base facilitates deprotonation and carbon-carbon bond formation, which are essential steps in building the complex molecules required for these advanced materials. chemimpex.com

Applications in Agrochemical Synthesis (e.g., Herbicides, Plant Growth Regulators)

The agricultural chemical industry utilizes this compound in the synthesis of active compounds. It is employed in the creation of plant growth regulators, which are phytohormones that can influence plant development and seed germination. google.comepo.org Patents describe processes where strigolactam derivatives, a class of plant growth regulators, are prepared using strong bases, with sodium alkoxides being key examples. google.com Furthermore, it has been noted for its use as a stabilizer in certain herbicide and pesticide formulations. epa.gov

Key Reagent in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

This compound is a widely used reagent in the pharmaceutical industry for synthesizing complex intermediates and APIs. chemimpex.comlookchem.commarketreportanalytics.com Its strong basicity and steric hindrance make it ideal for specific transformations where other bases might fail or lead to side reactions. chemimpex.com

A notable example is in the synthesis of Dolutegravir, an anti-HIV drug. In an optimized commercial synthesis, this compound was selected as the base for a key step. It was found to be superior to sodium tert-butoxide, which led to the formation of a significant amount of an undesirable tert-butyl ether byproduct. guidechem.com This highlights the selectivity that this compound can offer.

It is also used in the production of other pharmaceutical raw materials and intermediates for drugs targeting conditions like bladder cancer. guidechem.com The compound facilitates reactions such as etherification and esterification, which are common transformations in the synthesis of medicinal compounds. guidechem.com

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

This compound is a cornerstone reagent in the synthesis of Diketopyrrolopyrrole (DPP) pigments, a class of high-performance organic pigments known for their brilliant orange and red hues, as well as excellent stability. guidechem.comresearchgate.net The synthesis is remarkably efficient and involves reacting a dialkyl succinate (B1194679) with an aryl nitrile in the presence of this compound. guidechem.com

The reaction proceeds through three main steps that can be carried out in a single reactor:

Addition: The strong base deprotonates the succinate ester.

Ring Closure (Cyclization): The resulting anion attacks the nitrile group.

Dealcoholization: A second cyclization and elimination of alcohol yields the final DPP pigment core. guidechem.com

This process is valued for its simplicity and relatively high yield (often >70%). guidechem.com The raw materials are typically dialkyl succinate, an arylnitrile, tert-amyl alcohol, and metallic sodium (which forms the this compound in situ). guidechem.comumh.es Research has shown that using this compound as the base can lead to high yields in the synthesis of various DPP derivatives. researchgate.net

Table 2: Key Components in DPP Pigment Synthesis

ComponentRoleReference
This compoundStrong base to facilitate the condensation reaction. guidechem.com
Dialkyl SuccinateProvides the core pyrrolone structure. guidechem.comumh.es
Aryl NitrileProvides the aryl groups attached to the DPP core. guidechem.com
tert-Amyl AlcoholActs as the solvent and precursor to the base. guidechem.com

This interactive table outlines the essential reactants for the synthesis of Diketopyrrolopyrrole (DPP) pigments.

Environmental Remediation Applications through Chemical Reactions

This compound has potential applications in environmental remediation. chemimpex.com It can be utilized to treat contaminated sites by helping to break down hazardous substances through chemical reactions. chemimpex.com Although detailed mechanisms in large-scale environmental projects are not widely published, the principle relies on the strong reactivity of the alkoxide.

One related advanced remediation technique is Solvated Electron Technology (SET™). This process involves dissolving alkali metals, such as sodium, in anhydrous liquid ammonia (B1221849) to create one of the most powerful reducing agents known. iaea.org These solutions can effectively destroy halogenated organic contaminants, like PCBs, by stripping the halogen ions from the carbon structures. iaea.org While this specific technology uses elemental sodium, the underlying chemistry of powerful sodium-based reagents demonstrates the potential for compounds like this compound to be used in targeted chemical degradation of pollutants. Catalytic strategies are central to environmental remediation, aiming to convert harmful pollutants into less dangerous substances. longdom.org

Analytical and Spectroscopic Techniques in Sodium Tert Pentoxide Research

Spectroscopic Characterization of Reaction Mixtures and Intermediates

Spectroscopy is a cornerstone in the study of reactions involving sodium tert-pentoxide, providing detailed insight into molecular structures and the progress of chemical transformations.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a sample. For this compound, FTIR spectra confirm the presence of the alkoxide structure. nih.govnih.gov In reaction monitoring, the disappearance of reactant peaks (e.g., the O-H stretch of an alcohol) and the appearance of product-specific peaks are tracked. Data from FTIR analysis, often performed on a Bruker Tensor 27 FT-IR instrument, is available in public databases. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic compounds. In the context of this compound-mediated reactions, various NMR techniques are employed:

¹H NMR and ¹³C NMR: These are used to determine the carbon-hydrogen framework of starting materials, intermediates, and final products. For instance, in the synthesis of indoles using sodium tert-butoxide (a closely related reagent), ¹H and ¹³C NMR were used to characterize the final products. rsc.org

³¹P NMR: In reactions involving phosphorus-containing ligands or reagents, such as palladium-catalyzed cross-couplings, ³¹P NMR spectroscopy is critical for studying the structure and behavior of the catalyst and its intermediates. doi.orgnih.gov For example, it was used to characterize Ni-bound 7-azaindolyne complexes formed via the use of potassium tert-pentoxide. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is employed to study compounds containing chromophores, particularly in the analysis of organometallic complexes. It has been used to characterize the electronic structure of novel metal-aryne complexes formed in reactions activated by potassium tert-pentoxide. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can help in elucidating their structure. In syntheses involving sodium tert-butoxide, high-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of the synthesized molecules. rsc.orgorgsyn.org

Spectroscopic TechniqueApplication in this compound ResearchTypical Findings / Data
FTIR Spectroscopy Identification of functional groups in this compound and reaction components.Characterization of C-O and C-H bonds. nih.govnih.gov
¹H NMR Structural determination of organic products and intermediates.Chemical shifts (δ) and coupling constants (J) for protons in the molecule. rsc.orgorgsyn.org
¹³C NMR Characterization of the carbon skeleton of reaction products.Chemical shifts for carbon atoms, including key signals for aryne carbons in metal complexes (e.g., 170.6–166.0 ppm). nih.govorgsyn.org
³¹P NMR Analysis of phosphorus-containing catalysts and ligands.Chemical shifts indicating the electronic environment of the phosphorus atom in metal complexes (e.g., 90–85 ppm). doi.orgnih.gov
UV-Vis Spectroscopy Characterization of organometallic intermediates.Analysis of the electronic structure of metal-aryne complexes. nih.gov
Mass Spectrometry Determination of molecular weight and elemental composition.High-resolution mass data to confirm product identity. rsc.orgorgsyn.org

This table summarizes common spectroscopic techniques and their applications in research involving this compound and similar alkoxide bases, with example data points from related studies.

Chromatographic Methods for Product Analysis and Purification

Chromatography is essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis as well as for the purification of desired products.

Gas Chromatography (GC): GC is widely used for analyzing volatile compounds. A standard method, ASTM D4815, employs gas chromatography to determine the concentration of tert-amyl alcohol (the precursor to this compound) and other oxygenates in gasoline. eralytics.comastm.organtpedia.com This method typically uses a flame ionization detector (FID) and a column-switching system with a polar and a non-polar column to achieve separation. biotecnosrl.it GC is therefore a valuable tool for quality control of the starting alcohol and for analyzing its presence in reaction byproducts. guidechem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. In the context of reactions using strong bases like this compound, HPLC is used to:

Monitor the progress of a reaction by measuring the consumption of reactants and the formation of products. sci-hub.box

Determine the purity of the final product.

Analyze enantiomeric excess (ee) using chiral stationary phases, which is critical in asymmetric synthesis. nih.gov For example, in N-arylation reactions of amino acid esters, where racemization is a risk with strong bases like sodium tert-butoxide, HPLC is crucial for assessing the stereochemical integrity of the product. nih.gov

Column Chromatography: Following a reaction, column chromatography is a standard method for purifying the desired compound from unreacted starting materials, catalysts, and byproducts. orgsyn.orgsrce.hr

Chromatographic MethodApplicationTypical System/Conditions
Gas Chromatography (GC) Analysis of tert-amyl alcohol (precursor/byproduct). eralytics.comastm.organtpedia.comASTM D4815: Column switching with polar (TCEP) and non-polar (PDMS) columns; Flame Ionization Detector (FID). biotecnosrl.it
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity analysis, and determination of enantiomeric excess. sci-hub.boxnih.govChiral stationary phases (e.g., Chiralcel OJ-RH, Chiralpak AD-RH) for enantiomeric purity analysis. srce.hr
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. srce.hrSilica gel plates (Kieselgel 60F254). srce.hr

This table outlines the primary chromatographic methods used in the analysis and purification of products from reactions involving this compound, along with typical experimental setups.

Electrochemical Analytical Techniques

Recent research has explored the application of this compound in electrochemical systems, specifically in the development of novel battery technologies.

In one study, an organic primary battery was constructed using this compound as the negative electrode material and citric acid as the positive electrode. researchgate.netresearchgate.net This represents a new type of all-organic electrochemical system. The viability of this compound in this role was supported by Density Functional Theory (DFT) calculations, which determined that the sodium-oxygen binding energy is 58 kcal/mol. researchgate.netresearchgate.net This binding energy is indicative of the material's ability to release electrons during an electrochemical reaction. The stable sodiated state of the compound at room temperature is a key prerequisite for its function as a negative electrode material in a primary battery. researchgate.net

Electrochemical System PropertyValueReference
System Type Organic Primary Battery researchgate.netresearchgate.net
Negative Electrode This compound researchgate.netresearchgate.net
Positive Electrode Citric Acid researchgate.netresearchgate.net
Na-O Binding Energy (DFT) 58 kcal/mol researchgate.net
Reported Voltage 1.1 V researchgate.net
Reported Capacity 79 mAhg⁻¹ researchgate.net

This table presents the key findings from research into the electrochemical properties of this compound as an electrode material.

Q & A

Q. What are the critical safety protocols for handling Sodium tert-pentoxide in laboratory settings?

this compound is hygroscopic and reacts violently with water, releasing heat and hazardous gases (e.g., carbon oxides). Researchers must:

  • Use personal protective equipment (PPE): gloves, goggles, face shields, and flame-resistant lab coats .
  • Handle the compound under inert atmospheres (argon or nitrogen) to prevent moisture exposure .
  • Avoid contact with incompatible materials, including acids, alcohols, and halogenated solvents, which may trigger explosive reactions .

Q. What storage conditions are recommended for this compound?

Store in a tightly sealed container within a dry, ventilated environment at room temperature. Use desiccants (e.g., molecular sieves) and maintain an inert gas blanket to prevent hydrolysis. Separate from water sources and oxidizing agents .

Q. What first-aid measures should be taken upon accidental exposure?

  • Skin contact: Immediately remove contaminated clothing and wash the area with copious water for 15 minutes. Seek medical attention .
  • Eye exposure: Rinse eyes with water for at least 15 minutes, lifting eyelids periodically. Consult an ophthalmologist .
  • Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .

Q. What are the primary hazards associated with this compound?

  • Chemical reactivity: Violent exothermic reactions with water, alcohols, or acids produce toxic gases (e.g., CO) and sodium oxides .
  • Corrosivity: Causes severe skin burns and eye damage (H314 hazard code) .
  • Self-heating: Classified as a Category 1 self-heating substance, posing fire risks under moisture exposure .

Q. How should waste containing this compound be disposed of?

  • Collect residues in sealed, labeled containers under inert gas.
  • Incinerate in a certified chemical waste facility equipped to handle alkali metal oxides. Do not landfill aqueous waste due to environmental toxicity .

Advanced Research Questions

Q. How does this compound’s basicity compare to other alkoxide bases in deprotonation reactions?

this compound (NaOtPen) exhibits stronger basicity than sodium tert-butoxide (NaOtBu) due to the steric bulk of the tert-pentyl group, which enhances its ability to deprotonate less acidic substrates. For example, in metalation reactions, NaOtPen facilitates the formation of benzylpotassium adducts at specific reagent ratios (e.g., [NaOtPen]/[EtHexLi] > 1.3), unlike NaOtBu .

Q. What experimental considerations are crucial for maintaining anhydrous conditions with this compound?

  • Solvent preparation: Use rigorously dried solvents (e.g., THF, hexanes) with ≤30 ppm water content, verified by Karl Fischer titration.
  • Reaction setup: Employ Schlenk lines or gloveboxes for transferring reagents. Pre-flask reactions with inert gas to displace moisture .
  • Monitoring: Use moisture sensors or indicators (e.g., molecular sieves) in reaction vessels to detect trace water .

Q. How can stoichiometric ratios be optimized in this compound-mediated metalation reactions?

  • In toluene metalation, increasing the [NaOtPen]/[organolithium] ratio above 1.3 promotes adduct formation (e.g., benzylpotassium-NaOtPen complexes), altering reaction pathways. Titrate base equivalents while monitoring reaction progress via NMR or GC-MS to avoid over-basification .

Q. What analytical methods are effective for detecting decomposition products of this compound?

  • Thermogravimetric analysis (TGA): Identifies thermal decomposition thresholds (e.g., onset at ~200°C) and residual sodium oxides .
  • Gas chromatography-mass spectrometry (GC-MS): Detects volatile byproducts like CO and CO₂ from hydrolysis .
  • X-ray diffraction (XRD): Characterizes crystalline decomposition residues (e.g., Na₂O) .

Q. How can exothermic risks be mitigated when scaling up reactions with this compound?

  • Controlled addition: Introduce the base gradually using syringe pumps to manage heat generation.
  • Temperature control: Use jacketed reactors with cooling baths (e.g., dry ice/acetone) to maintain temperatures below 25°C.
  • In situ monitoring: Deploy IR thermography or calorimetry to detect hotspots and prevent runaway reactions .

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Reactant of Route 1
Sodium tert-pentoxide
Reactant of Route 2
Sodium tert-pentoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.